
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, also known as methyl caffeate, is an ester of caffeic acid. This compound is a naturally occurring phenolic compound found in various plants. It is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is primarily synthesized by reacting caffeic acid with methanol. The reaction is typically carried out under acidic conditions, using catalysts such as sulfuric acid or hydrogen chloride. The process involves the esterification of caffeic acid, resulting in the formation of methyl caffeate .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route. The reaction is scaled up, and the product is purified through distillation and crystallization to achieve high purity. The compound is then used in various applications, including food, pharmaceutical, and cosmetic industries .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenolic compounds.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Used as an additive in food, cosmetics, and pharmaceuticals for its antioxidant properties.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: The parent compound of methyl caffeate, known for its antioxidant properties.
Ethyl Caffeate: An ester of caffeic acid with similar properties but different solubility and reactivity.
Methyl 3,4-dihydroxycinnamate: Another ester of caffeic acid with similar antioxidant properties.
Uniqueness
Its antioxidant properties make it valuable in various fields, including food, pharmaceuticals, and cosmetics .
Properties
CAS No. |
119644-12-1 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-methylpropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-17-13(16)6-4-10-3-5-11(14)12(15)7-10/h3-7,9,14-15H,8H2,1-2H3 |
InChI Key |
HVDQUTDXFKDQOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


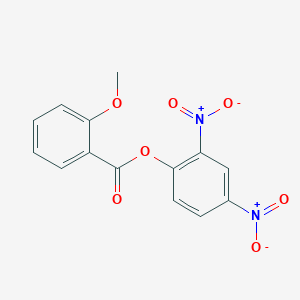
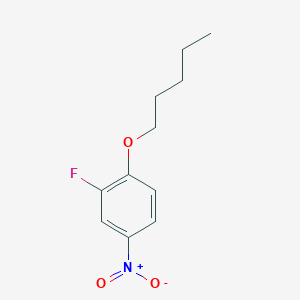
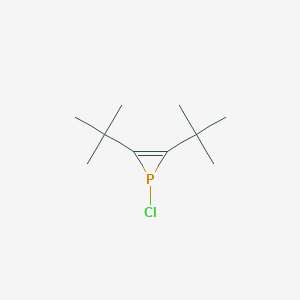
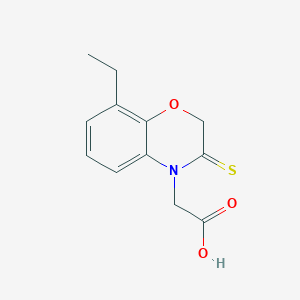

![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)

![2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL](/img/structure/B14311464.png)

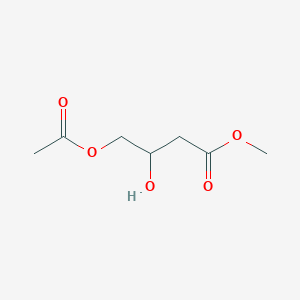
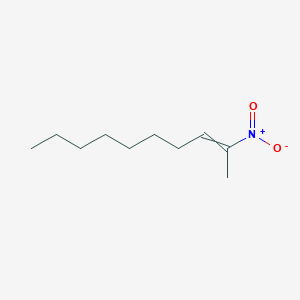
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)
![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)

